molecular formula C14H8N2O6 B2802038 5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate CAS No. 28440-59-7

5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate

Cat. No.: B2802038
CAS No.: 28440-59-7
M. Wt: 300.226
InChI Key: YVGMUFKUBNLTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate is a complex organic compound belonging to the benzo[de]isoquinoline family This compound is characterized by its unique structure, which includes a nitro group, a dioxo group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate typically involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the nitro and acetate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzo[de]isoquinoline derivatives.

Scientific Research Applications

5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate is unique due to its combination of a nitro group, dioxo group, and acetate group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O6/c1-7(17)22-15-13(18)10-4-2-3-8-5-9(16(20)21)6-11(12(8)10)14(15)19/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGMUFKUBNLTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.